UNC0321 is a highly selective and potent inhibitor of the histone methyltransferase G9a, which plays a critical role in epigenetic regulation through the methylation of lysine residues on histones. This compound is classified as a quinazoline analog, demonstrating significant efficacy with a dissociation constant (K_i) of 63 picomolar and half-maximal inhibitory concentration (IC_50) values ranging from 6 to 9 nanomolar across various assays. The compound is primarily utilized in scientific research to explore the mechanisms of histone methylation, its implications in cancer biology, and potential therapeutic applications in various diseases, including neurodegenerative disorders and diabetic complications.
The synthesis of UNC0321 involves a multi-step process that begins with the formation of the quinazoline core structure. The key steps include:
The synthetic route has been optimized for efficiency, allowing for high yields and purity, which is crucial for both research and potential therapeutic applications .
The synthesis typically employs reagents such as methyl iodide for N-methylation and various coupling agents under microwave conditions to facilitate rapid reactions. Advanced techniques like cobalt(I)-catalyzed reductive coupling are also utilized to enhance selectivity and yield .
UNC0321 has a complex molecular structure characterized by its quinazoline backbone and various functional groups that contribute to its biological activity. The molecular formula is , with notable structural features including:
This structure allows UNC0321 to effectively bind to its target enzymes, G9a and GLP, facilitating its role as an inhibitor.
The structural data deposited in PubChem provides insights into the compound's interactions and potential modifications that could enhance its efficacy or selectivity.
UNC0321 participates in various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The outcomes depend significantly on the specific conditions employed during these reactions.
UNC0321 exerts its inhibitory effects by selectively targeting G9a and GLP, two critical enzymes involved in histone methylation at lysine 9 on histone H3 (H3K9). By binding to the active site of these enzymes, UNC0321 prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to target lysine residues. This inhibition alters the methylation patterns of histones and non-histone proteins, impacting gene expression and cellular processes associated with cancer progression .
The binding affinity of UNC0321 has been quantitatively assessed using techniques such as isothermal titration calorimetry, revealing its competitive nature against substrate peptides for binding to G9a and GLP .
UNC0321 is a solid at room temperature with specific solubility characteristics that facilitate its use in biological assays. Its stability under physiological conditions makes it suitable for in vitro studies.
The compound exhibits high lipophilicity due to its complex structure, which aids in cell membrane permeability. Its potent inhibitory action against G9a and GLP underscores its chemical robustness as a small-molecule inhibitor.
Relevant data regarding solubility, melting point, and stability under varying pH conditions are essential for optimizing experimental protocols involving this compound .
UNC0321 has significant applications in scientific research:
UNC0321 (CAS 1238673-32-9) is a synthetic organic compound classified within the quinazoline derivative family, featuring a complex multi-ring structure central to its epigenetic modulation capabilities. Its chemical structure is defined by the formula C₂₇H₄₅N₇O₃ and a molecular weight of 515.69 g/mol. The compound incorporates a quinazoline core substituted with:
Key physicochemical properties include:
Table 1: Structural and Physicochemical Profile of UNC0321
Property | Value | Significance |
---|---|---|
Chemical Formula | C₂₇H₄₅N₇O₃ | Complex organic structure with multiple functional domains |
Molecular Weight | 515.69 g/mol | Exceeds typical drug-like parameters (<500 Da) |
Hydrogen Bond Acceptors | 8 | Facilitates binding to catalytic pocket residues |
Hydrogen Bond Donors | 1 | Limited donor capacity but optimized for target engagement |
Rotatable Bonds | 11 | Moderate flexibility enabling conformational adaptation |
Topological Polar Surface Area | 78.46 Ų | Indicates moderate membrane permeability potential |
XLogP | 2.14 | Balanced hydrophilicity/hydrophobicity profile |
UNC0321 functions as a potent, selective inhibitor of the histone methyltransferases G9a (EHMT2/KMT1C) and GLP (EHMT1/KMT1D) – enzymes responsible for catalyzing mono- and dimethylation of histone H3 lysine 9 (H3K9me1, H3K9me2). These epigenetic marks establish transcriptionally repressive chromatin states linked to gene silencing. The compound demonstrates exceptional biochemical potency with:
Mechanistically, UNC0321 competes with the peptide substrate by occupying the substrate-binding pocket of G9a/GLP. Structural analyses reveal that its secondary amino group at the C4 position forms a direct hydrogen bond with aspartic acid residues (Asp1083 in G9a; Asp1171 in GLP), while the N1 nitrogen on the quinazoline ring hydrogen-bonds with additional aspartate residues (Asp1088 in G9a; Asp1176 in GLP). The methoxy groups further stabilize binding through water-mediated interactions [3] [5].
In cellular contexts, UNC0321 effectively reduces H3K9me2 levels with an IC50 of 11 μM in MDA-MB-231 cells. Importantly, it exhibits significant cytoprotective effects at picomolar concentrations (50-200 pM) in human umbilical vein endothelial cells (HUVEC), where it:
Table 2: Biochemical and Cellular Inhibitory Activity of UNC0321
Target/Activity | Value | Assay System |
---|---|---|
G9a Ki | 63 pM | Enzyme binding assay |
G9a IC50 (enzyme) | 6-9 nM | Radioactive methyltransferase assay |
GLP IC50 (enzyme) | 15-23 nM | Radioactive methyltransferase assay |
H3K9me2 Reduction (cellular IC50) | 11 μM | MDA-MB-231 cells (In-Cell Western) |
Anti-apoptotic Concentration | 50-200 pM | HUVEC under high glucose conditions |
Cytotoxicity (EC50) | >40 μM | MDA-MB-231 cell viability (MTT assay) |
The compound's therapeutic relevance stems from G9a/GLP overexpression in numerous cancers, including triple-negative breast cancer (TNBC), where these enzymes silence tumor suppressor genes and promote oncogenic pathways. UNC0321's ability to reverse repressive epigenetic marks positions it as a valuable chemical probe for investigating cancer epigenetics and developing targeted therapeutics [4] [5].
The development of UNC0321 represents a landmark achievement in the evolution of epigenetic modulators targeting histone lysine methylation. Its discovery emerged from systematic structure-activity relationship (SAR) studies building upon earlier quinazoline-based inhibitors:
The discovery of UNC0321 was pivotal in establishing key pharmacophore requirements for effective G9a/GLP inhibition:
Table 3: Evolution of Key G9a/GLP Inhibitors Preceding and Including UNC0321
Inhibitor | Reported Year | G9a IC50 | Key Advancements | Limitations |
---|---|---|---|---|
BIX-01294 | 2007 | ~1.7 μM | First quinazoline inhibitor; established scaffold | Moderate potency; poor cellular activity |
UNC0224 | 2009 | 15 nM | 100-fold potency improvement; initial SAR exploration | Limited cellular efficacy |
UNC0321 | 2010 | 6-9 nM | Picomolar Ki (63 pM); enhanced cellular activity | Moderate cell penetration in some lineages |
UNC0638 | 2011 | 4-19 nM | Improved cellular potency; reduced cytotoxicity | Limited in vivo utility |
UNC0642 | 2013 | 6-19 nM | Favorable pharmacokinetics for in vivo studies | -- |
MS012 (2017) | 2017 | GLP IC50 = 7 nM | 140-fold selectivity for GLP over G9a | Specialized applications |
Post-UNC0321 compounds like UNC0638 and UNC0642 further improved cellular potency and pharmacokinetic properties suitable for animal studies. Subsequent research has yielded highly selective inhibitors (e.g., MS012 with 140-fold GLP selectivity) and covalent inhibitors (e.g., ZZM-1220) that irreversibly bind cysteine residues (Cys1098 in G9a; Cys1186 in GLP) to overcome resistance mutations. These advancements underscore the enduring influence of UNC0321's quinazoline scaffold in epigenetic drug discovery [3] [5] [10].
The compound remains a benchmark tool in epigenetics research for dissecting G9a/GLP biology in development, differentiation, and disease contexts. Its historical significance lies in demonstrating that high-affinity, selective chemical probes could be developed against challenging epigenetic targets like PKMTs, thereby accelerating therapeutic exploration in oncology and beyond [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7